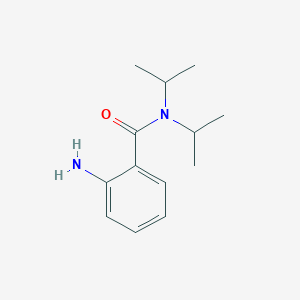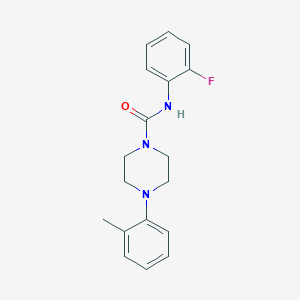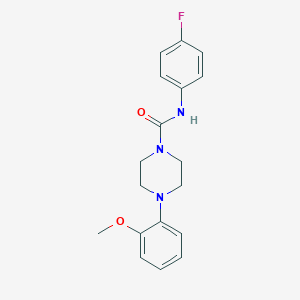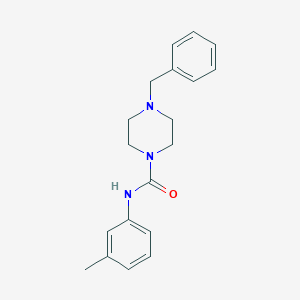![molecular formula C22H18N2O5 B281941 2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B281941.png)
2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(2-Methoxyanilino)carbonyl]anilino}carbonyl)benzoic acid, commonly known as MABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MABA is a benzoic acid derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of MABA is not fully understood. However, studies have suggested that MABA may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. MABA may also modulate the expression of genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects:
MABA has been shown to exhibit various biochemical and physiological effects. Studies have reported that MABA can reduce inflammation and oxidative stress, induce apoptosis in cancer cells, and inhibit angiogenesis. MABA has also been reported to exhibit analgesic and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
MABA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, MABA has some limitations, such as its poor solubility in water and limited availability.
Orientations Futures
There are several future directions for MABA research. One potential area of research is the development of MABA-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another area of research is the synthesis of MABA derivatives with improved solubility and bioavailability. Additionally, MABA can be used as a building block for the synthesis of new materials with potential applications in various fields.
Méthodes De Synthèse
MABA can be synthesized through various methods, including the reaction of 2-aminobenzoic acid with 2-methoxyaniline and phosgene, the reaction of 2-methoxyaniline with phosgene and 2-aminobenzoic acid, and the reaction of 2-methoxyaniline with phosgene and 2-chlorobenzoic acid. The yield and purity of MABA vary depending on the synthesis method used.
Applications De Recherche Scientifique
MABA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MABA has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a building block for the synthesis of various compounds, such as peptide nucleic acids and metal-organic frameworks.
Propriétés
Formule moléculaire |
C22H18N2O5 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C22H18N2O5/c1-29-19-13-7-6-12-18(19)24-21(26)16-10-4-5-11-17(16)23-20(25)14-8-2-3-9-15(14)22(27)28/h2-13H,1H3,(H,23,25)(H,24,26)(H,27,28) |
Clé InChI |
JAMCNYIBSTYVKI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
Solubilité |
58.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)

![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![4-{2-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B281866.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)





